molecular formula C10H18O5 B1442507 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate CAS No. 21398-92-5

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Cat. No. B1442507
CAS RN: 21398-92-5
M. Wt: 218.25 g/mol
InChI Key: GVLURZHLOJMFIB-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, also known as DEMP, is a synthetic compound that has been used in a variety of scientific research and laboratory experiments. DEMP is a useful tool for researchers, as it is a stable compound with a low boiling point and a low toxicity.

Scientific Research Applications

  • Application in Organic Synthesis

    • Summary of the Application : The compound is used in the synthesis of push-pull butadiene dyes .
    • Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis(4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation, involving the initial generation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
    • Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
  • Application in the Synthesis of 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione Derivatives

    • Summary of the Application : The compound is used in the synthesis of 1,3-diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
    • Methods of Application : The synthesis involves the Knoevenagel condensation of 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in ethanol using piperidine as a base .
    • Results or Outcomes : The compound 1,3-diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 85% yield .
  • Application in Spectrophotometry and Quantum Chemistry
    • Summary of the Application : The compound is used in spectrophotometric studies and quantum chemical calculations .
    • Methods of Application : The acid-base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbituric acids and the thermodynamics of their complexation with Ag(I) ions in aqueous solutions have been investigated using a spectrophotometric technique and ab initio calculations . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions .
    • Results or Outcomes : It has been discovered that 1,3-diethyl-2-thiobarbituric acid behaves as a S-donor ligand under these conditions . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring .
  • Application in the Synthesis of Push-Pull Butadienes
    • Summary of the Application : The compound is used in the synthesis of push-pull butadiene dyes .
    • Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with propargylic alcohols . The reactions proceed in water under microwave irradiation, involving the initial generation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
    • Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .

properties

IUPAC Name

diethyl 2-(methoxymethyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-14-8(11)10(3,7-13-4)9(12)15-6-2/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLURZHLOJMFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(COC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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